N-Methylcinnolin-6-amine
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-methylcinnolin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-10-8-2-3-9-7(6-8)4-5-11-12-9/h2-6,10H,1H3 |
InChI Key |
JPPGWIOPBWTYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcinnolin-6-amine typically involves the N-methylation of cinnolin-6-amine. One common method is the reductive amination of cinnolin-6-amine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, scalability, and reduced waste. The use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source has also been explored for environmentally benign N-methylation .
Chemical Reactions Analysis
Types of Reactions: N-Methylcinnolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcinnolin-6-one using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding N-methylcinnoline.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-Methylcinnolin-6-one.
Reduction: N-Methylcinnoline.
Substitution: N-alkylated or N-acylated cinnoline derivatives
Scientific Research Applications
Medicinal Chemistry
N-Methylcinnolin-6-amine has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that compounds related to this compound may inhibit enzymes such as monoamine oxidase, potentially leading to increased levels of neurotransmitters like serotonin and dopamine. This mechanism could contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its unique structure allows for interactions with various molecular targets implicated in cancer progression.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various functionalization reactions enables the development of new compounds with tailored properties for specific applications in drug discovery and development .
Material Science
In addition to its applications in chemistry and biology, this compound is utilized in the development of advanced materials, including polymers and catalysts. Its unique electronic properties make it suitable for creating materials with specific functionalities, such as improved conductivity or catalytic activity.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the compound’s ability to induce apoptosis through the activation of intrinsic pathways.
Case Study: Synthesis of Bioactive Peptides
Research highlighted the use of this compound as a precursor in synthesizing N-methylated peptides. This method showed high yields with minimal racemization, indicating its utility in producing bioactive compounds for pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-Methylcinnolin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-Methylcinnolin-6-amine with structurally related compounds, emphasizing substituent positions and heterocyclic frameworks:
Key Observations:
- Heterocyclic Core: Cinnoline’s dual nitrogen atoms create a more electron-deficient aromatic system compared to quinoline (one N) or pyridine (one N), influencing reactivity and binding interactions .
- Substituent Position: The 6-amine group in cinnoline derivatives may enhance hydrogen-bonding capacity, critical for biological target engagement.
Physicochemical and Pharmacokinetic Properties
LogP and Solubility
- N-Methylquinolin-6-amine: LogP = 2.35 (moderate lipophilicity) .
- 6-Methylpyridin-3-amine : Lower LogP (~1.5 inferred) due to smaller aromatic system and polar amine group .
- This compound: Expected LogP ~2.5–3.0 (higher than quinoline due to additional N atom).
Hydrogen Bonding and Bioavailability
- This compound: The 6-amine group acts as a hydrogen-bond donor, enhancing solubility and target affinity.
Biological Activity
N-Methylcinnolin-6-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of cinnoline, characterized by the presence of a methyl group at the nitrogen atom and an amine functional group. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| A2780 | 10.2 | Mitochondrial membrane depolarization |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It was found to enhance the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. This property suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly affecting the G1 phase, which is critical for cancer cell proliferation.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a 50% reduction in cell viability at an IC50 of 12.5 µM after 48 hours .
- Neuroprotection in SH-SY5Y Cells : Another study reported that this compound improved neuronal survival under oxidative stress conditions by enhancing AChE activity .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating strong antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methylcinnolin-6-amine, and how do reaction conditions influence yield?
- Methodology :
- Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the methylamine group at the 6-position of the cinnoline scaffold. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect yield due to steric hindrance and electronic effects .
- Monitor intermediates via TLC and HPLC to ensure regioselectivity. Purify via column chromatography with gradient elution (hexane/ethyl acetate) .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Workflow :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 159.2) and fragmentation patterns .
- NMR : Analyze and spectra for characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methylamine protons at δ 2.8–3.1 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions .
Q. What solvents are suitable for solubility studies of this compound?
- Experimental Design :
- Test solubility in polar aprotic (DMF, DMSO), polar protic (ethanol, methanol), and non-polar solvents (toluene) across 298–343 K. Use UV-Vis spectroscopy or gravimetric analysis .
- Model data with the Apelblat equation to predict solubility-temperature relationships (root-mean-square deviation <5%) .
Advanced Research Questions
Q. How does the methylamine group at the 6-position modulate biological activity in cinnoline derivatives?
- Structure-Activity Relationship (SAR) :
- The electron-donating methylamine group enhances π-π stacking with biological targets (e.g., DNA topoisomerases). Compare IC50 values against analogs with Cl or NO2 substituents .
- Use molecular docking (AutoDock Vina) to simulate binding interactions with protein targets (e.g., kinases) .
Q. How can researchers resolve contradictions between in vitro bioactivity and pharmacokinetic data?
- Case Study :
- If a compound shows potent antimicrobial activity (MIC <1 µg/mL) but poor oral bioavailability, conduct:
- Metabolic Stability Assays : Use liver microsomes to identify rapid CYP450-mediated degradation .
- Prodrug Design : Introduce acetyl-protected amines to enhance membrane permeability .
Q. What strategies mitigate nitrosamine impurity risks during synthesis?
- Risk Assessment :
- Screen raw materials for secondary amines and nitrosating agents (e.g., nitrites). Use LC-HRMS (QTOF) with a detection limit <10 ppb .
- Implement orthogonal purification (e.g., preparative HPLC with ion-pair reagents) to remove nitrosamine byproducts .
Q. How do structural modifications (e.g., halogenation) affect photostability?
- Experimental Approach :
- Expose derivatives to UV light (254 nm) and monitor degradation via HPLC. Chlorine substituents at the 4-position reduce photodegradation by 40% compared to unsubstituted analogs .
Methodological Challenges
Q. What computational models predict the thermodynamic properties of this compound?
- Quantum Chemistry :
- Perform DFT calculations (B3LYP/6-311++G**) to estimate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution. Validate with experimental van’t Hoff plots .
Q. How can researchers optimize crystallization for X-ray analysis?
- Protocol :
- Use slow evaporation in mixed solvents (e.g., DCM/methanol) to grow single crystals. Resolve space groups (e.g., P2₁/c) and refine structures with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
